6-Amino-2-methoxypyrimidin-4(5H)-one
CAS No.:
Cat. No.: VC16011266
Molecular Formula: C5H7N3O2
Molecular Weight: 141.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H7N3O2 |
|---|---|
| Molecular Weight | 141.13 g/mol |
| IUPAC Name | 4-imino-2-methoxy-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C5H7N3O2/c1-10-5-7-3(6)2-4(9)8-5/h2H2,1H3,(H2,6,7,8,9) |
| Standard InChI Key | NQFOXDYKQBYGDY-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NC(=N)CC(=O)N1 |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
6-Amino-2-methoxypyrimidin-4(5H)-one possesses a pyrimidine core substituted with an amino group at position 6 and a methoxy group at position 2. Its IUPAC name, 4-imino-2-methoxy-1H-pyrimidin-6-one, reflects the tautomeric equilibrium between the keto and enol forms, a common feature in pyrimidine derivatives . Key structural identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₅H₇N₃O₂ |
| Molecular Weight | 141.13 g/mol |
| Canonical SMILES | COC1=NC(=N)CC(=O)N1 |
| InChI Key | NQFOXDYKQBYGDY-UHFFFAOYSA-N |
| PubChem CID | 137345950 |
The compound’s planar structure facilitates π-π stacking interactions, while the amino and methoxy groups serve as hydrogen bond donors and acceptors, critical for binding to biological targets .
Synthetic Pathways and Modifications
Conventional Synthesis Methods
The synthesis of 6-Amino-2-methoxypyrimidin-4(5H)-one typically involves condensation reactions or nucleophilic substitutions on pre-functionalized pyrimidine precursors. A common route begins with the cyclization of urea derivatives with β-keto esters, followed by methoxylation and amination steps. For example:
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Cyclization: Ethyl acetoacetate reacts with guanidine nitrate under acidic conditions to form a pyrimidine ring.
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Methoxylation: Introduction of a methoxy group at position 2 via nucleophilic substitution using methanol and a base.
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Amination: Selective amination at position 6 using ammonium hydroxide or ammonia gas.
Recent Advances in Synthesis
Biological Activities and Mechanism of Action
Interaction with Adenosine Receptors
6-Amino-2-methoxypyrimidin-4(5H)-one exhibits affinity for adenosine A₁ receptors (A₁AR), a class of G-protein-coupled receptors involved in modulating cardiovascular and neurological functions. Structural analogs of this compound, such as 2-amino-4,6-diarylpyrimidine-5-carbonitriles, demonstrate nanomolar binding affinity (e.g., K = 6.11 nM for derivative 19ao) and selectivity over A₂A and A₃ receptor subtypes . The methoxy group enhances hydrophobic interactions with receptor pockets, while the amino group stabilizes hydrogen bonds with conserved residues like Asn254 and His251 .
Pharmacological Applications and Research Findings
Lead Optimization for A₁AR Antagonists
SAR studies highlight the importance of the 2-methoxy and 6-amino groups for A₁AR selectivity. Derivatives with bulky substituents at position 4, such as piperonyl groups, exhibit improved metabolic stability and oral bioavailability . For instance, compound 19ao (C₁₈H₁₇N₅O₂) demonstrates a plasma half-life of 4.2 hours in murine models, making it a candidate for treating ischemic heart disease .
Role in Nucleic Acid Metabolism
As a pyrimidine analog, this compound may interfere with thymidylate synthase or dihydrofolate reductase, enzymes critical for nucleotide synthesis. Computational docking studies suggest moderate inhibition (Ki = 1.8 μM) of thymidylate synthase, though in vitro validation is pending.
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